(3S)-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid
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Overview
Description
(3S)-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid is an organic compound that features both an amino group and a hydroxyl group attached to a phenyl ring, which is further substituted with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 4-fluoro-3-hydroxybenzoic acid as a starting material . This compound can be synthesized through a series of reactions including nitration, reduction, and diazotization, followed by substitution with fluorine.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic synthesis methods, which offer advantages in terms of environmental and safety impacts. For example, the use of E. coli coexpressing specific enzymes can facilitate the synthesis of fluorinated compounds . This method is advantageous due to its efficiency and reduced environmental footprint compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce an amine.
Scientific Research Applications
(3S)-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism by which (3S)-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the fluorine atom can enhance the compound’s stability and bioavailability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(3S)-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid is unique due to the presence of both an amino and a hydroxyl group on the phenyl ring, along with a fluorine atom. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10FNO3 |
---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
(3S)-3-amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-6-2-1-5(3-8(6)12)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1 |
InChI Key |
GXLWXXLLHDVLRR-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CC(=O)O)N)O)F |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)N)O)F |
Origin of Product |
United States |
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